5-phenyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide
Description
5-phenyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide is a synthetic organic compound characterized by its unique structure, which includes a trifluoroethyl group, a pyrazole ring, and an isoxazolecarboxamide moiety
Properties
IUPAC Name |
5-phenyl-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O2/c16-15(17,18)9-22-8-11(7-19-22)20-14(23)12-6-13(24-21-12)10-4-2-1-3-5-10/h1-8H,9H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLNWTMPVDTDQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CN(N=C3)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Synthesis of the Isoxazole Ring: The isoxazole ring is often formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Coupling Reactions: The final step involves coupling the pyrazole and isoxazole intermediates using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the pyrazole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group of the isoxazolecarboxamide, using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: Products may include carboxylic acids or ketones depending on the site of oxidation.
Reduction: Alcohols or amines, depending on the functional group reduced.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its trifluoroethyl group imparts significant electron-withdrawing properties, making it useful in the synthesis of other fluorinated compounds.
Biology and Medicine
In biological and medicinal research, 5-phenyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide is explored for its potential as a pharmaceutical agent. Its structure suggests possible applications as an anti-inflammatory, anticancer, or antiviral agent due to the presence of the pyrazole and isoxazole rings, which are common in bioactive molecules.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-phenyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide would depend on its specific application. Generally, compounds with similar structures interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
5-phenyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide: can be compared to other trifluoroethyl-substituted pyrazoles and isoxazoles.
Trifluoromethylpyrazoles: These compounds share the pyrazole ring and trifluoromethyl group, offering similar reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The trifluoroethyl group enhances metabolic stability and lipophilicity, while the pyrazole and isoxazole rings contribute to its potential bioactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
